molecular formula C7H14ClNO3 B2862001 methyl (3R)-3-methylmorpholine-3-carboxylate hydrochloride CAS No. 1434126-90-5

methyl (3R)-3-methylmorpholine-3-carboxylate hydrochloride

Cat. No.: B2862001
CAS No.: 1434126-90-5
M. Wt: 195.64
InChI Key: RTMAITBZHRHRPU-OGFXRTJISA-N
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Description

Methyl (3R)-3-methylmorpholine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of methyl (3R)-3-methylmorpholine-3-carboxylate hydrochloride typically involves the reaction of morpholine derivatives with methylating agents. One common method involves the use of methyl chloroformate as a methylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Methyl (3R)-3-methylmorpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the morpholine ring. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of substituted morpholine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (3R)-3-methylmorpholine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules, providing insights into their function.

    Medicine: Research into potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: In industrial settings, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a useful component in various manufacturing processes.

Mechanism of Action

The mechanism of action of methyl (3R)-3-methylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Methyl (3R)-3-methylmorpholine-3-carboxylate hydrochloride can be compared with other morpholine derivatives, such as:

    Methyl (3R)-morpholine-3-carboxylate: This compound lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.

    3-Methylmorpholine: This simpler derivative has a similar structure but lacks the carboxylate group, which can influence its chemical properties and applications.

    Morpholine: The parent compound of the morpholine family, it serves as a basic building block for various derivatives, including this compound.

Properties

IUPAC Name

methyl (3R)-3-methylmorpholine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-7(6(9)10-2)5-11-4-3-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMAITBZHRHRPU-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(COCCN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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